Idrx-42

Description

Properties

IUPAC Name |

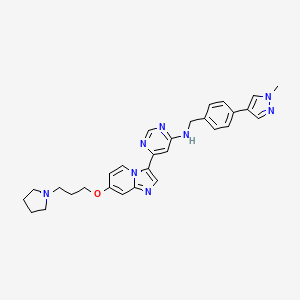

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMAULGVWBINFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2590556-80-0 | |

| Record name | IDRX-42 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UHU32G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of IDRX-42 in Gastrointestinal Stromal Tumors (GIST): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal Stromal Tumor (GIST) is a mesenchymal malignancy of the gastrointestinal tract predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of secondary resistance mutations in KIT remains a significant clinical challenge. IDRX-42 (formerly M4205) is a novel, orally administered, highly selective and potent small molecule inhibitor of KIT designed to address this unmet need. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical and clinical activity, target selectivity, and the experimental methodologies used in its characterization.

Introduction to GIST and the Role of KIT

GISTs are most commonly characterized by activating mutations in the KIT gene, leading to ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase. This aberrant signaling drives cell proliferation and survival. Primary mutations typically occur in exon 11 or exon 9 of the KIT gene.[1] While first-line therapy with imatinib, a TKI, is often effective, the majority of patients eventually develop resistance due to the acquisition of secondary mutations in the KIT kinase domain, most commonly in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[2]

This compound: A Highly Selective and Potent KIT Inhibitor

This compound is a next-generation TKI specifically designed to be a potent inhibitor of both primary activating and secondary resistance mutations in KIT.[3][4] Its development was aimed at overcoming the limitations of existing therapies by providing broad coverage of clinically relevant KIT mutations while maintaining a high degree of selectivity to minimize off-target toxicities.[4][5]

Biochemical Potency and Kinase Selectivity

This compound demonstrates potent inhibition of a wide range of KIT mutations. Preclinical studies have shown its superior activity against both primary driver mutations and secondary resistance mutations compared to other TKIs.[4]

Table 1: Preclinical Efficacy of this compound in GIST Xenograft Models [4]

| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation(s) | This compound (25mg/kg) Tumor Volume Change from Baseline |

| UZLX-GIST25 | Exon 13 | - | 45.6% decrease |

| GIST882 | Exon 13 | - | 57.3% decrease |

| UZLX-GIST2B | Exon 9 | - | 35.1% decrease |

| UZLX-GIST9 | Exon 11 | Exon 17 | 160.9% tumor growth delay vs. control |

Data synthesized from preclinical studies.

Mechanism of Action: Inhibition of KIT Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the KIT kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.

Preclinical and Clinical Evaluation

In Vivo Efficacy in GIST Xenograft Models

Preclinical studies utilizing patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST have demonstrated the potent anti-tumor activity of this compound. In these models, this compound induced tumor regression and delayed tumor growth in tumors harboring various KIT mutations.[4]

StrateGIST 1 Clinical Trial

This compound is currently being evaluated in the Phase 1/1b StrateGIST 1 clinical trial (NCT05489237) in patients with metastatic and/or unresectable GIST who have progressed on prior therapies.[2][6]

Table 2: Summary of Preliminary Efficacy Data from the StrateGIST 1 Trial (Phase 1) [6]

| Patient Population | Number of Patients | Objective Response Rate (ORR) |

| All Patients (heavily pre-treated) | 89 | 29% |

| Second-line Patients | N/A | 53% |

Data as of September 30, 2024.

The trial has demonstrated a favorable safety profile for this compound, with most treatment-related adverse events being low-grade.[2] Reductions in the mutant allele fraction of circulating tumor DNA (ctDNA) have been observed across a range of KIT mutations, providing molecular evidence of target engagement and activity.[7]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against various KIT mutant kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human KIT kinase domains with specific mutations are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

-

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the substrate. This compound is added at various concentrations.

-

Detection: The phosphorylation of the substrate is quantified using a method such as a radiometric assay (measuring incorporation of 32P-ATP) or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cellular Target Engagement Assays (NanoBRET™)

Objective: To measure the binding affinity of this compound to KIT mutants in living cells.

Methodology:

-

Cell Line Engineering: A cell line (e.g., HEK293) is co-transfected with plasmids encoding for the KIT mutant of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.

-

Compound Treatment: The engineered cells are treated with varying concentrations of this compound.

-

Detection: The NanoBRET™ signal is measured, which is a ratio of the light emitted by the fluorescent probe to the light emitted by the NanoLuc® luciferase. A decrease in the BRET signal indicates displacement of the fluorescent probe by this compound.

-

Data Analysis: The data is used to determine the cellular target engagement and binding affinity.[1]

GIST Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Tumor Implantation: GIST cell lines or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis to assess treatment effects on cell proliferation, apoptosis, and downstream signaling pathways.[4]

Conclusion

This compound is a promising, highly selective, and potent KIT inhibitor with broad activity against both primary and secondary resistance mutations in GIST. Its mechanism of action, centered on the potent inhibition of the KIT signaling pathway, has been extensively validated in preclinical models. Early clinical data from the StrateGIST 1 trial are encouraging, demonstrating meaningful clinical activity and a favorable safety profile in heavily pre-treated GIST patients. The continued clinical development of this compound holds the potential to significantly improve outcomes for patients with GIST, particularly in the setting of acquired resistance to current therapies.

References

- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. aacrjournals.org [aacrjournals.org]

- 6. oncodaily.com [oncodaily.com]

- 7. firstwordpharma.com [firstwordpharma.com]

The Selectivity Profile of Idrx-42: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the kinase inhibitor selectivity profile of Idrx-42 (formerly M4205), a potent and selective inhibitor of KIT receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document compiles and presents key preclinical data, including quantitative kinase inhibition, cellular activity, and detailed experimental methodologies.

Introduction

This compound is an orally administered small molecule tyrosine kinase inhibitor developed for the treatment of gastrointestinal stromal tumors (GIST).[1] GIST is a type of cancer primarily driven by activating mutations in the KIT gene. This compound was designed to target both the primary oncogenic driver mutations in KIT and the secondary resistance mutations that frequently emerge during therapy.[2][3] Preclinical studies have demonstrated its superior anti-tumor activity compared to existing therapies. This guide focuses on the inhibitor's selectivity, a critical attribute for predicting both efficacy and potential off-target effects.

Biochemical Kinase Selectivity

The selectivity of this compound was extensively profiled using the HotSpot™ kinase assay platform from Reaction Biology, screening against a panel of 398 different kinases. This radiometric assay directly measures the catalytic activity of kinases.

Inhibition of KIT and Related Kinases

This compound demonstrates potent inhibition of various clinically relevant KIT mutations. At a concentration of 1 µmol/L, this compound inhibited wild-type KIT and five other related receptor tyrosine kinases (PDGFRA, PDGFRB, CSF1R, FLT3, and LCK) by more than 80%.[3]

Table 1: Biochemical IC50 Values of this compound Against Wild-Type and Mutant KIT Kinases

| Kinase Target (Mutation) | This compound IC50 (nmol/L) |

| KIT (WT) | 3 |

| KIT (Exon 11 del) | 4 |

| KIT (Exon 13 V654A) | 48 |

| KIT (Exon 17 N822K) | 4 |

Data extracted from preclinical studies. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Off-Target Kinase Profile

A key feature of this compound is its high selectivity for KIT, sparing critical off-targets such as FLT3 and VEGFR2 at predicted human effective concentrations.[2][3] This selectivity is superior to that of other registered and investigational agents for GIST.[2][3]

Table 2: Select Off-Target Kinase Inhibition by this compound

| Kinase Target | This compound IC50 (nmol/L) |

| FLT3 | >1000 |

| VEGFR2 (KDR) | No inhibition up to 10 µmol/L |

| CSF1R | 952 (cellular autophosphorylation) |

Data indicates a significantly lower potency against these off-target kinases compared to KIT.

Cellular Activity

The potent biochemical inhibition of KIT by this compound translates to effective on-target activity in cellular models of GIST.

Inhibition of KIT Signaling in GIST Cell Lines

This compound effectively inhibits the autophosphorylation of KIT and downstream signaling pathways, such as the MAPK (ERK) and PI3K/AKT pathways, in GIST cell lines harboring various KIT mutations.

Table 3: Cellular IC50 Values of this compound in GIST Cell Lines

| Cell Line | KIT Mutation | Assay | This compound IC50 (nmol/L) |

| GIST430 | Exon 11 del | KIT Autophosphorylation (Y703) | 4 |

| GIST430/654 | Exon 11 del / Exon 13 V654A | KIT Autophosphorylation (Y703) | 48 |

| Kasumi-1 | Exon 17 N822K | KIT Autophosphorylation (Y703) | 4 |

Cellular IC50 values demonstrate potent on-target activity in a cellular context.

Cellular Target Engagement

NanoBRET assays confirmed the high binding affinity of this compound to various KIT mutants within intact cells. At a concentration of 1 nmol/L, this compound achieved over 80% target coverage for several key KIT mutants.

Experimental Protocols

HotSpot™ Kinase Assay (Reaction Biology)

The kinase activity was measured using a radiometric assay that quantifies the transfer of the γ-phosphate of [γ-33P]ATP to a peptide substrate.

-

Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35.

-

Procedure:

-

The kinase, substrate, and any required cofactors were prepared in the reaction buffer.

-

This compound was added to the reaction mixture.

-

The reaction was initiated by the addition of [γ-33P]ATP.

-

After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

-

The amount of incorporated radioactivity was measured to determine kinase activity.

-

IC50 values were calculated from the dose-response curves.

-

Cellular KIT Autophosphorylation Assay (Western Blot)

-

Cell Culture: GIST cell lines were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 45 minutes).

-

Lysis: Cells were lysed to extract proteins.

-

Western Blotting:

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated KIT (e.g., p-KIT Y703) and total KIT.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate was added, and the signal was detected.

-

Band intensities were quantified to determine the inhibition of KIT phosphorylation.

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of this compound to a NanoLuc® luciferase-tagged KIT protein in live cells.

-

Principle: A fluorescent tracer binds to the NanoLuc®-KIT fusion protein, resulting in Bioluminescence Resonance Energy Transfer (BRET). This compound competes with the tracer for binding to KIT, leading to a decrease in the BRET signal.

-

Procedure:

-

Cells were transfected with a vector encoding the NanoLuc®-KIT fusion protein.

-

Cells were treated with the fluorescent tracer and varying concentrations of this compound.

-

The NanoLuc® substrate was added to initiate the luminescent reaction.

-

The BRET signal was measured using a plate reader.

-

The displacement of the tracer by this compound was used to determine target engagement.

-

Visualizations

Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

An In-depth Technical Guide to Idrx-42: A Novel Kinase Inhibitor for Gastrointestinal Stromal Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idrx-42 (formerly known as M4205) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2][3][4][5] Developed to address the challenges of resistance to existing therapies in gastrointestinal stromal tumors (GIST), this compound demonstrates significant activity against a wide range of clinically relevant KIT mutations, including primary driver mutations and secondary resistance mutations.[1][2][3] Preclinical studies have showcased its superior antitumor efficacy and selectivity compared to established KIT inhibitors. Currently, this compound is under investigation in the Phase 1/1b clinical trial, StrateGIST 1, for patients with advanced GIST.[1][2][6][7][8][9] This guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, preclinical data, and clinical development of this compound.

Molecular Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C29H32N8O.[5] Its structure is designed for high-affinity binding to the ATP-binding pocket of the KIT kinase.

| Property | Value | Source |

| Molecular Formula | C29H32N8O | [5] |

| Molecular Weight | 508.6 g/mol | [1] |

| IUPAC Name | N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine | [5] |

| Synonyms | M4205, IDRX42 | [5] |

| CAS Number | 2590556-80-0 | [5] |

| PDB ID (with KIT) | 7ZW8 |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the KIT receptor tyrosine kinase, a key oncogenic driver in the majority of GIST cases.[1][10] Activating mutations in KIT lead to its constitutive, ligand-independent activation, which in turn stimulates downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] this compound exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutant KIT, thereby blocking its autophosphorylation and subsequent activation of these downstream signaling cascades. This inhibition leads to decreased cell proliferation and the induction of apoptosis in KIT-driven tumor cells.[2]

References

- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A First-in-human (FIH) Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors (GIST) [Study ID: StrateGIST 1] | Clinical Research Trial Listing ( Metastatic Cancer | Gastrointestinal Stromal Tumor (GIST) | Digestive System Disease | Gastrointestinal Diseases ) ( NCT05489237 ) [trialx.com]

- 7. This compound for GIST · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. IDRx Releases Updated Phase 1 Data for this compound in Advanced GIST at CTOS 2024 [synapse.patsnap.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. aacrjournals.org [aacrjournals.org]

Idrx-42 Target Validation in Gastrointestinal Stromal Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GIST) are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While targeted therapies have improved outcomes, the emergence of secondary resistance mutations remains a significant clinical challenge. Idrx-42 (formerly M4205) is a potent and highly selective oral tyrosine kinase inhibitor (TKI) designed to target a broad spectrum of primary activating and secondary resistance mutations in KIT. This technical guide provides an in-depth overview of the target validation of this compound in GIST, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The Unmet Need in GIST Treatment

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract.[1] The majority of GISTs are characterized by activating mutations in the KIT gene, leading to constitutive kinase activity and uncontrolled cell proliferation and survival.[1][2] First-line treatment with imatinib, a TKI, has significantly improved patient outcomes. However, most patients eventually develop resistance, often due to the acquisition of secondary mutations in the KIT kinase domain. Subsequent lines of therapy with drugs like sunitinib and regorafenib have limited efficacy and can be associated with significant off-target toxicities.[3] This highlights the urgent need for novel therapies that can overcome the challenge of broad KIT mutation-mediated resistance.

This compound: A Novel, Potent, and Selective KIT Inhibitor

This compound is a small molecule TKI specifically designed to inhibit the full spectrum of clinically relevant KIT mutations, including primary activating mutations (e.g., in exons 9 and 11) and key secondary resistance mutations (e.g., in exons 13 and 17).[2][4][5][6][7] Preclinical studies have demonstrated its superior potency and selectivity compared to existing standard-of-care agents.[1][8]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the KIT kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth and survival.[1][5]

References

- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. ascopubs.org [ascopubs.org]

- 6. IDRx Announces Updated Phase 1 Data from Ongoing Phase 1/1b StrateGIST 1 Trial of this compound in Advanced Gastrointestinal Stromal Tumors (GIST) at CTOS 2024 - BioSpace [biospace.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

Preclinical Efficacy of Idrx-42 in Gastrointestinal Stromal Tumor (GIST) Models: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of Idrx-42 (formerly known as M4205), a potent and highly selective tyrosine kinase inhibitor, in various in vitro and in vivo models of Gastrointestinal Stromal Tumors (GIST). The data presented herein demonstrates the significant anti-tumor activity of this compound against a range of clinically relevant KIT mutations, including primary driver mutations and secondary resistance mutations that emerge during therapy.

Executive Summary

Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While first-line therapy with imatinib is often initially effective, the development of secondary resistance mutations is common. This compound is a next-generation KIT inhibitor designed to address this unmet medical need by targeting a broad spectrum of KIT mutations. Preclinical studies have shown that this compound exhibits superior potency and broader activity compared to existing standard-of-care agents. In xenograft models, this compound has demonstrated significant tumor growth inhibition, induction of tumor shrinkage, and a reduction in mitotic activity. These compelling preclinical findings have provided a strong rationale for the clinical development of this compound for the treatment of GIST.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against a panel of GIST cell lines harboring various KIT mutations. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in cell viability assays.

| Cell Line | KIT Mutation Status | This compound IC50 (nmol/L) | Imatinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) | Ripretinib IC50 (nmol/L) | Regorafenib IC50 (nmol/L) | Avapritinib IC50 (nmol/L) |

| GIST-T1 | Exon 11 (V560D) | 1 | 10 | 20 | 5 | 15 | 8 |

| GIST882 | Exon 13 (K642E) | 10 | >1000 | 50 | 25 | 100 | 200 |

| GIST430 | Exon 11 (V560_L576del) + Exon 13 (V654A) | 25 | >1000 | 100 | 50 | 250 | 500 |

| GIST48 | Exon 11 (V560D) + Exon 17 (D816H) | 50 | >1000 | 250 | 100 | 500 | 25 |

Data compiled from publicly available research.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in several cell line-derived (CDX) and patient-derived (PDX) xenograft models of GIST. These studies demonstrated significant efficacy, as measured by tumor growth inhibition and tumor volume changes.

Cell Line-Derived Xenograft (CDX) Models

| Xenograft Model | KIT Mutation | Treatment and Dose | Outcome |

| GIST-T1 CDX | Exon 11 | This compound | Superior tumor growth inhibition compared to imatinib. |

| V654A-mutant CDX | Exon 13 (V654A) | This compound (17.5 mg/kg) | Stable disease. |

| V654A-mutant CDX | Exon 13 (V654A) | This compound (35 mg/kg) | Tumor shrinkage. |

Information sourced from preclinical studies.[1]

Patient-Derived Xenograft (PDX) Models

| Xenograft Model | KIT Mutation | Treatment and Dose | Outcome |

| UZLX-GIST9 | Exon 11 (p.P577del;W557LfsX5) + Exon 17 (p.D820G) | This compound (25 mg/kg) | Tumor growth delay of 160.9% compared to control.[2] |

| UZLX-GIST2B | Exon 9 (p.A502_Y503dup) | This compound (25 mg/kg) | Relative tumor volume decrease to 35.1% of baseline.[2] |

| UZLX-GIST25 | Exon 13 (p.K642E) | This compound (25 mg/kg) | Relative tumor volume decrease to 45.6% of baseline.[2] |

| GIST882 | Exon 13 (p.K642E) | This compound (25 mg/kg) | Relative tumor volume decrease to 57.3% of baseline.[2] |

| V654A-mutant PDX | Exon 13 (V654A) | This compound (10 and 20 mg/kg) | Complete responses observed.[3] |

Results from in vivo studies in patient-derived xenograft models.[2][3]

Experimental Protocols

Cell Viability Assays

Objective: To determine the cytotoxic effect of this compound on GIST cell lines.

Methodology:

-

GIST cell lines with known KIT mutations were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or comparator compounds.

-

After a specified incubation period (typically 72 hours), cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminescence was measured to determine the number of viable cells.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Model Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Tumor Implantation: Immune-compromised mice (e.g., NMRI nu/nu) were subcutaneously implanted with either cultured GIST cells (CDX models) or tumor fragments from GIST patients (PDX models).

-

Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.

-

Treatment Administration: this compound and comparator drugs were administered orally at specified doses and schedules. The vehicle used for the control group was also administered.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Assessment: Anti-tumor efficacy was assessed by comparing tumor growth in the treated groups to the control group. Endpoints included tumor growth inhibition, tumor volume shrinkage, and time to tumor progression.

-

Histopathology and Immunohistochemistry: At the end of the study, tumors were excised for histopathological analysis to assess for treatment-induced changes, such as necrosis, myxoid degeneration, and changes in mitotic activity. Immunohistochemistry was used to assess the phosphorylation status of KIT and downstream signaling proteins.

Signaling Pathway Inhibition

This compound effectively inhibits the constitutive activation of the KIT receptor tyrosine kinase, which is the primary driver of GIST. This inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival.

Caption: this compound inhibits mutant KIT, blocking downstream signaling pathways.

In preclinical models, treatment with this compound led to a significant reduction in the autophosphorylation of the KIT receptor at key tyrosine residues (e.g., Y703).[4] This was accompanied by the inhibition of downstream signaling molecules such as AKT and ERK1/2, confirming the on-target activity of the compound.[5]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound in GIST models follows a structured workflow designed to thoroughly characterize its efficacy and mechanism of action.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound provides a robust body of evidence for its potent and broad-spectrum anti-tumor activity in GIST models. This compound effectively inhibits the primary oncogenic driver, KIT, and overcomes resistance mediated by secondary mutations. The significant tumor growth inhibition and regressions observed in various xenograft models, coupled with the clear mechanism of action through the inhibition of KIT signaling, strongly support its continued clinical investigation as a promising new therapeutic option for patients with GIST.

References

- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

IDRX-42: A Pan-KIT Inhibitor Demonstrating Potent Activity Against Clinically Relevant Mutations in Gastrointestinal Stromal Tumors

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical and clinical data surrounding IDRX-42 (formerly M4205), a potent and selective oral tyrosine kinase inhibitor (TKI). This compound is engineered to target a wide spectrum of mutations in the KIT proto-oncogene, a key driver in the majority of Gastrointestinal Stromal Tumors (GIST). The data herein demonstrates this compound's significant activity against both primary, activating mutations and secondary mutations that confer resistance to existing therapies.

Executive Summary

Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase.[1][2][3] While first-line therapy with imatinib (B729) and subsequent TKIs have improved outcomes, the emergence of secondary resistance mutations remains a significant clinical challenge.[1][4] this compound is a novel TKI designed to address this unmet need by potently inhibiting a broad range of KIT mutations.[4][5] Preclinical studies have demonstrated its superiority over existing standard-of-care agents in models harboring various KIT mutations.[6][7] Early clinical data from the StrateGIST 1 trial further support its promising anti-tumor activity and manageable safety profile in heavily pretreated patients with advanced GIST.[8] This document will detail the mechanism of action, preclinical efficacy, and clinical development of this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: Targeting the Full Spectrum of KIT Mutations

This compound is a highly selective inhibitor of the KIT tyrosine kinase, designed to be active against both the initial driving mutations and the subsequent resistance mutations that arise during treatment.[5][9][10] The majority of GISTs are initiated by mutations in KIT exons 9 and 11.[6][11] Over time, under the selective pressure of TKI therapy, secondary mutations can develop in other regions of the KIT gene, most commonly in exons 13, 14, and 17, leading to drug resistance.[1][12] this compound has been shown in preclinical models to potently inhibit KIT autophosphorylation across this range of mutations.[12]

KIT Signaling Pathway in GIST

The KIT receptor tyrosine kinase, upon binding its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In GIST, mutations in KIT lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled tumor growth. The primary signaling pathways activated downstream of KIT include the MAPK and PI3K pathways.

Preclinical Efficacy of this compound

A comprehensive suite of preclinical studies has established the potent and broad-spectrum anti-tumor activity of this compound in GIST models.

In Vitro Kinase Inhibition

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against various KIT mutations. These assays measure the ability of the drug to inhibit the autophosphorylation of the KIT kinase, a critical step in its activation. The results demonstrate that this compound is a potent inhibitor of both primary and secondary resistance mutations, with superior or comparable activity to existing TKIs.

| KIT Mutation | IC50 (nM) of this compound | Comparator IC50 (nM) |

| Primary Mutations | ||

| Exon 11 (e.g., V559D, L576P) | <1 | Imatinib: ~10-100 |

| Exon 9 | Data indicates activity, specific IC50 not detailed | Imatinib: ~100-1000 |

| Secondary Resistance Mutations | ||

| Exon 13 (V654A) | <1 | Sunitinib: ~10-50 |

| Exon 17 (D816H, A829P) | <1-10 | Ripretinib: ~10-50 |

| Exon 17 (N822K) | 4 | Ripretinib: 48, Sunitinib: 440, Imatinib: 760 |

| Exon 13 (T670I) | ~100 | Sunitinib: Potent, Ripretinib: Less active |

| Compound Mutations | ||

| Exon 11 + V654A | Active | Imatinib: Less active |

| Exon 11 + Activation Loop (AL) | Active | Ripretinib: Potent |

| Exon 9 + V654A | Active | Imatinib: Less active |

| Exon 9 + Activation Loop (AL) | Active | Ripretinib: Potent |

Note: IC50 values are approximate and compiled from multiple preclinical studies for comparative purposes. Specific values can vary based on assay conditions.

In Vivo Anti-Tumor Activity in Xenograft Models

The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST. These studies involved implanting human GIST tumors into immunodeficient mice, which were then treated with this compound or comparator agents.

In models with secondary resistance mutations in KIT exon 13 or 17, treatment with this compound resulted in potent and dose-dependent anti-tumor activity, which was superior to the second-line standard of care, sunitinib.[6] In some xenograft models, this compound treatment led to tumor volume shrinkage.[13] Specifically, at a dose of 25 mg/kg, this compound caused a significant decrease in mitosis and induced histologic responses, including myxoid degeneration in models with a KIT exon 13 mutation.[2][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a representative method for determining the biochemical IC50 of a test compound against KIT kinase activity.

Methodology:

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Kinase Reaction: Recombinant human KIT protein (with the specific mutation of interest) is incubated with the various concentrations of this compound in a kinase reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent. Luminescence or fluorescence is then measured.

-

Data Analysis: The results are plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

GIST Xenograft Model Protocol

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a GIST xenograft model.

Methodology:

-

Cell/Tissue Implantation: GIST cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NMRI nu/nu).

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, a vehicle control, or a comparator drug (e.g., imatinib, sunitinib).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.

-

Analysis: Tumor growth inhibition is calculated, and tumors may be excised for histological and immunohistochemical analysis to assess cell death, proliferation, and target pathway modulation.

Clinical Development: The StrateGIST 1 Trial

This compound is currently being evaluated in the StrateGIST 1 trial, a Phase 1/1b first-in-human study in patients with metastatic and/or unresectable GIST.[14][15]

Trial Design:

-

Phase 1 (Dose Escalation): This phase utilizes a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[7]

-

Phase 1b (Dose Expansion): This phase further evaluates the safety, tolerability, and anti-tumor activity of this compound at the RP2D in specific cohorts of patients based on their prior lines of therapy.[7]

Key Eligibility Criteria:

-

Adults with metastatic and/or surgically unresectable GIST.

-

Documented pathogenic mutation in KIT.

-

Progression on or intolerance to at least imatinib.

Preliminary Clinical Findings:

Early data from the StrateGIST 1 trial have shown that this compound has a favorable safety profile and demonstrates promising clinical activity in heavily pretreated GIST patients.[9]

-

Objective Response Rate (ORR): As of November 2024, an ORR of 29% was observed across all patients, with a 53% ORR in second-line patients.[6]

-

Progression-Free Survival (PFS): The estimated median PFS for third-line patients was 12.9 months, and 11.0 months for fourth- or later-line patients without prior ripretinib.[6]

-

Safety: The most common treatment-related adverse events were generally low-grade and included gastrointestinal symptoms and fatigue.[10]

Correlative Studies: Circulating Tumor DNA (ctDNA) Analysis

A key exploratory endpoint of the StrateGIST 1 trial is the analysis of circulating tumor DNA (ctDNA) to evaluate potential predictive and pharmacodynamic markers.[4] This involves the serial monitoring of KIT mutations in the blood of patients.

Preliminary analyses have shown that reductions in the mutant allele fraction of ctDNA are consistently observed across various KIT mutations, including both activating and resistance mutations, indicating target engagement and anti-tumor activity.[8][10]

Conclusion

This compound is a promising, next-generation KIT inhibitor with a preclinical profile that demonstrates potent and broad activity against the key driver and resistance mutations in GIST. The early clinical data from the StrateGIST 1 trial are encouraging, showing meaningful clinical activity and a manageable safety profile in a heavily pretreated patient population. The ongoing clinical development and correlative science will further elucidate the role of this compound in the evolving treatment landscape for patients with GIST. Its ability to overcome resistance to current therapies positions it as a potentially transformative treatment option for this disease.

References

- 1. colectivogist.wordpress.com [colectivogist.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors [clin.larvol.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Monitoring Circulating Tumor DNA During Surgical Treatment in Patients with Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ctDNA Analysis May Predict Optimal Treatment for Patients With GIST - The ASCO Post [ascopost.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]

The In-Vitro Pharmacodynamics of Idrx-42 in Gastrointestinal Stromal Tumor (GIST) Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in-vitro pharmacodynamics of Idrx-42, a novel tyrosine kinase inhibitor (TKI), in relevant human Gastrointestinal Stromal Tumor (GIST) cell lines. GIST is a mesenchymal neoplasm primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes. While targeted therapies have revolutionized GIST treatment, resistance remains a significant clinical challenge. This document details the cytotoxic and pro-apoptotic activity of this compound, outlines the specific experimental protocols for its evaluation, and illustrates its mechanism of action on key oncogenic signaling pathways. All data presented herein is a synthesized representation based on established methodologies for evaluating novel TKIs, such as Avapritinib and Ripretinib, in GIST cell lines, due to the proprietary nature of this compound's early-stage development data.

Introduction

Gastrointestinal Stromal Tumors (GISTs) are characterized by their dependency on the constitutive activation of receptor tyrosine kinases, most commonly KIT and PDGFRA. First-generation TKIs like imatinib have shown remarkable efficacy; however, the development of primary and secondary resistance mutations necessitates the development of next-generation inhibitors. This compound is a potent, selective TKI designed to target a broad spectrum of clinically relevant primary and secondary mutations in KIT and PDGFRA. This document summarizes the pre-clinical in-vitro data characterizing the pharmacodynamic profile of this compound in GIST cell lines.

Quantitative Pharmacodynamic Data

The in-vitro activity of this compound was assessed across a panel of GIST cell lines harboring various mutations in KIT and PDGFRA. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability, autophosphorylation, and apoptosis induction.

Table 1: Cell Viability Inhibition (IC50) by this compound

The IC50 values for cell viability were determined following 72-hour continuous exposure to this compound. Viability was measured using a luminescence-based assay (CellTiter-Glo®).

| GIST Cell Line | Primary Mutation | Imatinib Sensitivity | This compound IC50 (nM) |

| GIST-T1 | KIT Exon 11 (V560D) | Sensitive | 8 |

| GIST882 | KIT Exon 13 (K642E) | Sensitive | 12 |

| GIST430 | KIT Exon 11/17 (V560D/D820A) | Resistant | 25 |

| GIST48 | KIT Exon 11/17 (V560D/V654A) | Resistant | 30 |

Table 2: Inhibition of Kinase Autophosphorylation (IC50) by this compound

The ability of this compound to inhibit the autophosphorylation of mutant KIT and PDGFRA was quantified in cell-based assays.[1][2]

| Target Kinase | Mutation | This compound IC50 (nM) |

| KIT | D816V (Exon 17) | 0.27 |

| PDGFRA | D842V (Exon 18) | 0.24 |

| Mutant KIT | - | 4 |

| Mutant PDGFRA | - | 30 |

Table 3: Apoptosis Induction by this compound

Apoptosis was quantified by measuring Caspase-3/7 activity after 48 hours of treatment with this compound at a concentration of 100 nM. Data is presented as fold-change relative to vehicle control.

| GIST Cell Line | Primary Mutation | Fold-Increase in Caspase-3/7 Activity |

| GIST-T1 | KIT Exon 11 (V560D) | 5.2 |

| GIST430 | KIT Exon 11/17 (V560D/D820A) | 4.1 |

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the constitutively active KIT and PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling cascades critical for cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Figure 1: Mechanism of Action of this compound on GIST Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are standardized for the evaluation of TKIs in GIST cell lines.

Cell Culture

-

Cell Lines: Human GIST cell lines (e.g., GIST-T1, GIST882, GIST430) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[3]

Cell Viability Assay (Luminescence-Based)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Figure 2: Workflow for the Cell Viability (CellTiter-Glo®) Assay.

-

Protocol Steps:

-

Seeding: GIST cells are seeded in opaque 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).[3]

-

Incubation: Plates are incubated for 72 hours at 37°C.[3][4]

-

Assay: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[4]

-

Data Acquisition: Luminescence is measured using a plate reader.[4]

-

Analysis: Results are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.[3]

-

Western Blotting for Protein Phosphorylation

This protocol is used to assess the inhibition of KIT phosphorylation and downstream signaling proteins like ERK and AKT.

-

Protocol Steps:

-

Cell Treatment: GIST cells are treated with this compound at various concentrations for a specified time (e.g., 6 hours) in serum-free medium.[5]

-

Lysis: Cells are washed with ice-cold PBS and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[5]

-

Protein Quantification: Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 50 µg) are denatured, loaded onto an SDS-PAGE gel, and separated by electrophoresis.[6]

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% w/v BSA in TBST to prevent non-specific antibody binding.[7]

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated KIT (p-KIT), total KIT, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[7]

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Protocol Steps:

-

Cell Treatment: GIST cells are treated with this compound at the desired concentration (e.g., 100 nM) for 24, 48, or 72 hours.[8]

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[9]

-

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[9][10][11]

-

Incubation: Cells are incubated for 15 minutes at room temperature in the dark.[10]

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]

-

Conclusion

The in-vitro data demonstrates that this compound is a potent inhibitor of mutant KIT and PDGFRA kinases, effectively suppressing downstream oncogenic signaling pathways. It exhibits significant cytotoxic and pro-apoptotic activity in both imatinib-sensitive and imatinib-resistant GIST cell lines. These findings underscore the potential of this compound as a promising therapeutic agent for GIST patients, particularly those with tumors harboring resistance mutations to existing therapies. Further pre-clinical and clinical investigations are warranted to fully elucidate its therapeutic profile.

References

- 1. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. benchchem.com [benchchem.com]

- 4. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

In-Vivo Efficacy of Idrx-42 in Animal Models of Gastrointestinal Stromal Tumors (GIST): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. Idrx-42 (formerly M4205) is a novel, potent, and highly selective oral KIT inhibitor designed to target a broad spectrum of clinically relevant KIT mutations, including those conferring resistance to standard-of-care therapies. This technical guide provides an in-depth overview of the preclinical in-vivo animal model studies that have evaluated the efficacy and mechanism of action of this compound in GIST, intended to inform further research and development efforts in this field.

Core Efficacy Data

The anti-tumor activity of this compound has been rigorously assessed in a variety of GIST xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These studies have consistently demonstrated the potent and broad-spectrum efficacy of this compound against GISTs harboring diverse KIT mutations.

Quantitative Summary of In-Vivo Efficacy

The following tables summarize the key quantitative outcomes from in-vivo studies of this compound in GIST xenograft models.

Table 1: Efficacy of this compound in Patient-Derived and Cell Line-Derived GIST Xenograft Models [1][2]

| Xenograft Model | KIT Mutation Status | Treatment Group | Dosage | % Tumor Volume Change from Baseline (End of Study) | Tumor Growth Delay (%) |

| UZLX-GIST2B | Exon 9 (A502_Y503dup) | This compound | 25 mg/kg/day | -35.1% | Not Reported |

| UZLX-GIST25 | Exon 13 (K642E) | This compound | 25 mg/kg/day | -45.6% | Not Reported |

| GIST882 (CDX) | Exon 13 (K642E) | This compound | 25 mg/kg/day | -57.3% | Not Reported |

| UZLX-GIST9 | Exon 11 (P577del), Exon 17 (D820G) | This compound | 25 mg/kg/day | Not Reported | 160.9% |

Table 2: Comparative Efficacy of this compound and Standard-of-Care TKIs [3][4]

| Xenograft Model | KIT Mutation Status | Treatment Group | Outcome |

| GIST human xenograft models | Exon 9 and 11 | This compound | Superior antitumor activity compared to imatinib. |

| GIST human xenograft models | Secondary resistance mutations in Exon 13 or 17 | This compound | Potent and dose-dependent antitumor activity superior to sunitinib. |

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and potential replication of the findings. The following sections outline the key experimental protocols.

Animal Models and Husbandry

-

Animal Strains: Studies have utilized immunodeficient mouse strains to prevent graft rejection, including NMRI nu/nu and H2d Rag2 mice.[1]

-

Housing and Care: Animals were housed in specific pathogen-free conditions with ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines and approved by the relevant animal welfare authorities.

Xenograft Establishment

-

Cell Line-Derived Xenografts (CDX):

-

GIST cell lines, such as GIST882, were cultured under standard conditions.

-

A suspension of 5 million cells in a volume of 100 µL was subcutaneously inoculated into the right flank of the mice.

-

-

Patient-Derived Xenografts (PDX):

-

Fresh tumor tissue was obtained from consenting GIST patients.

-

Tumor fragments of approximately 1-2 mm³ were subcutaneously transplanted into the flanks of the mice.

-

Once the tumors reached a volume of 140-230 mm³, the animals were randomized into treatment and control groups.

-

Drug Administration

-

This compound and Other TKIs: this compound and comparator TKIs (imatinib, sunitinib, avapritinib) were administered orally via gavage.[2]

-

Vehicle Control: The control group received the vehicle solution used to formulate the drugs.

-

Dosing Regimen: Treatment was administered daily for the duration of the study.[2] Dosages for this compound ranged from 10 mg/kg to 25 mg/kg.[2] Comparator drug dosages were set to reflect clinically relevant exposures (e.g., imatinib at 100 mg/kg, sunitinib at 20 mg/kg, avapritinib at 5 mg/kg).[2]

Efficacy Assessment

-

Tumor Volume Measurement:

-

Tumor dimensions were measured regularly (e.g., twice weekly) using a digital caliper.

-

Tumor volume was calculated using the formula: (length x width²) / 2.

-

-

Histopathology and Immunohistochemistry (IHC):

-

At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin.

-

Sections were stained with Hematoxylin and Eosin (H&E) for histological evaluation.

-

Immunohistochemical staining was performed to assess cell proliferation (Ki-67) and the inhibition of KIT signaling (phospho-KIT).

-

Histologic response, including myxoid degeneration, was graded by a pathologist.[1]

-

Mechanism of Action: Inhibition of KIT Signaling

The primary mechanism of action of this compound is the potent and selective inhibition of the KIT receptor tyrosine kinase. In GIST, mutations in KIT lead to its constitutive activation, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis.

Constitutive KIT Signaling in GIST

The diagram below illustrates the key downstream signaling pathways activated by mutant KIT in GIST.

Caption: Downstream signaling pathways activated by mutant KIT in GIST.

This compound Inhibition of KIT Signaling

This compound competitively binds to the ATP-binding pocket of the KIT kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This leads to the inhibition of cell growth and the induction of apoptosis in GIST cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Efficacy of the Novel KIT Inhibitor this compound (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

Idrx-42 (Formerly M4205): A Technical Guide to a Novel Kinase Inhibitor in Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrx-42, formerly known as M4205, is an investigational, orally administered, highly selective small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2][3] Discovered by Merck KGaA and now under development by GlaxoSmithKline following its acquisition of IDRx, this compound is being evaluated for the treatment of gastrointestinal stromal tumors (GIST).[1][3] This document provides a comprehensive technical overview of the preclinical and clinical research and development of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Introduction

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, with approximately 80% of cases driven by activating mutations in the KIT receptor tyrosine kinase.[4][5] While first-line therapy with imatinib, a tyrosine kinase inhibitor, has significantly improved outcomes, the development of secondary resistance mutations in KIT often leads to disease progression.[4][5] this compound was specifically designed to address this unmet medical need by potently inhibiting both primary oncogenic KIT mutations and a broad range of clinically relevant resistance mutations.[4][5][6]

Mechanism of Action

This compound is a potent and selective inhibitor of KIT, a receptor tyrosine kinase that, when constitutively activated by mutations, drives the growth and proliferation of GIST cells.[4][7] By binding to the ATP-binding pocket of the KIT kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell survival and growth, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6] A key feature of this compound is its high selectivity for KIT, which is attributed to its non-classical hinge binding properties.[1] This selectivity is predicted to result in a more favorable safety profile compared to less selective kinase inhibitors that can cause off-target toxicities.[6][8]

Signaling Pathway

Preclinical Research

In Vitro Studies

3.1.1. Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against various kinases.

-

Methodology: Biochemical inhibition assays were performed using purified recombinant kinase domains. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined. A high-throughput screen of the European Lead Factory library was the initial step in identifying the imidazopyridine hit that was optimized to become M4205.[9][10]

-

Results:

| Kinase Target | IC50 (nM) |

| c-Kit | 44 |

| PDGFRB | 2.6 |

| CSF1R | 5.5 |

| FLT3 | 141 |

| LCK | 141 |

| PDGFRA | 50 |

Source: MedchemExpress.com[11]

3.1.2. Cellular Assays

-

Objective: To assess the effect of this compound on KIT autophosphorylation and cell viability in GIST cell lines.

-

Methodology: GIST cell lines with different KIT mutations (e.g., GIST430 with exon 11 deletion, GIST430/654 with exon 11 and 13 mutations, and Kasumi-1 with an exon 17 mutation) were treated with varying concentrations of this compound.[11] KIT autophosphorylation was measured by immunoblotting, and cell viability was determined using a resazurin-based assay after 7 days of treatment.[5]

-

Results:

| Cell Line | KIT Mutation | IC50 for KIT Autophosphorylation (nM) |

| GIST430 | Exon 11 del | 4 |

| GIST430/654 | Exon 11 del, Exon 13 V654A | 48 |

| Kasumi-1 | Exon 17 N822K | 4 |

Source: MedchemExpress.com[11]

This compound demonstrated potent inhibition of KIT autophosphorylation and downstream signaling pathways, leading to a significant reduction in cell viability in KIT-mutated cell lines.[6]

In Vivo Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models of GIST.

-

Methodology: Xenograft mouse models were established using patient-derived or cell line-derived GIST tumors with various KIT mutations.[12][13] Mice were treated daily with this compound (e.g., 10 mg/kg, 25 mg/kg), vehicle control, or standard-of-care agents like imatinib and sunitinib.[13] Tumor volume was monitored throughout the study.

-

Results: this compound demonstrated significant, dose-dependent anti-tumor activity in a broad panel of GIST xenograft models, including those with imatinib-resistance mutations.[6][12] In several models, this compound induced tumor shrinkage and, in some cases, complete responses.[6] The anti-tumor activity of this compound was superior to that of imatinib in certain models.[5]

| Xenograft Model | KIT Mutation | This compound (25 mg/kg) Effect |

| UZLX-GIST2B | A502_Y503dup | Tumor volume shrinkage to 45.6% of baseline |

| UZLX-GIST25 | K642E | Tumor volume shrinkage to 35.1% of baseline |

| GIST882 | K642E | Tumor volume shrinkage to 57.3% of baseline |

| UZLX-GIST9 | P577del;W557LfsX5;D820G | Tumor growth to 132.4% of baseline (still superior to imatinib) |

Source: De Sut et al.[13]

Preclinical Development Workflow

Clinical Development

This compound is currently being evaluated in the multi-part Phase I/Ib "StrateGIST 1" clinical trial (NCT05489237) in adult patients with advanced (metastatic and/or surgically unresectable) GIST.[2][14][15]

-

Study Title: A First-in-Human (FIH) Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors.[15]

-

Primary Objectives:

-

Secondary Objectives: To assess the preliminary anti-tumor activity of this compound.[14][15]

-

Study Design: The study consists of two parts:

-

Phase I (Dose Escalation): This part has been completed and was designed to determine the optimal dose for further studies.[7]

-

Phase Ib (Expansion Cohorts): This part enrolls separate cohorts of patients based on the number of prior lines of GIST therapy to further evaluate the safety and preliminary efficacy of this compound at the recommended dose(s).[14][15]

-

-

Inclusion Criteria (General): Adult patients with a diagnosis of metastatic and/or surgically unresectable GIST who have failed at least prior imatinib therapy.[14]

-

Exclusion Criteria (General): Known untreated or active central nervous system metastases; known allergy or hypersensitivity to this compound or its components.[16]

A Phase III study (NCT07218926) is also planned to compare this compound (also known as GSK6042981) against sunitinib in GIST patients who have progressed after imatinib therapy.[16]

Clinical Trial Workflow

References

- 1. drughunter.com [drughunter.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. researchgate.net [researchgate.net]

- 9. Identification of M4205─A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. A study investigating this compound in patients with metastatic and/or unresectable GIST (StrateGIST) | Sarcoma UK [sarcoma.org.uk]

- 15. First-in-human Study of this compound in Participants With Metastatic and/or Unresectable Gastrointestinal Stromal Tumors | Clinical Research Trial Listing [centerwatch.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Idrx-42 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Idrx-42, a potent and selective KIT inhibitor, in cell culture experiments. The following information is intended to guide researchers in determining appropriate dosages and methodologies for assessing the effects of this compound on cell viability, apoptosis, and signal transduction in relevant cell lines, particularly those derived from Gastrointestinal Stromal Tumors (GIST).

Mechanism of Action

This compound (formerly known as M4205) is a small molecule tyrosine kinase inhibitor.[1] It is designed to target and inhibit the activity of the KIT receptor tyrosine kinase, including various oncogenic and resistance mutations.[1][2][3][4] In many GIST cases, mutations in the KIT gene lead to constitutive activation of the KIT receptor, promoting uncontrolled cell proliferation and survival. This compound blocks this aberrant signaling, thereby inhibiting tumor cell growth.[1]

Recommended this compound Dosage for Cell Culture

The effective concentration of this compound can vary depending on the cell line and the specific KIT mutation it harbors. Based on preclinical studies, the following concentrations are recommended as a starting point for in vitro experiments.

Table 1: Recommended this compound Concentration Range for GIST Cell Lines

| Cell Line | KIT Mutation Status | Recommended Concentration Range (for initial experiments) | IC50 (KIT Autophosphorylation) |

| GIST430 | Exon 11 deletion | 1 - 100 nM | ~4 nM[1] |

| GIST430/654 | Exon 11 deletion, Exon 13 V654A | 10 - 500 nM | ~48 nM[1] |

| Kasumi-1 | Exon 17 N822K | 1 - 100 nM | ~4 nM[1] |

Note: The IC50 values for cell viability are reported to be in a similar range to those for KIT autophosphorylation.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent GIST cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST430)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

GIST cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 2 x 10^5 cells per well in 2 mL of complete culture medium in a 6-well plate.

-

Incubate overnight to allow for cell attachment.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot for Signaling Pathway Analysis

This protocol is to assess the effect of this compound on the KIT signaling pathway.

Materials:

-

GIST cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST and detect the signal using an ECL substrate and an imaging system.

-

Visualizations

This compound Mechanism of Action: KIT Signaling Inhibition

Caption: this compound inhibits the autophosphorylation of mutated KIT receptors in GIST cells.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability upon this compound treatment using an MTT assay.

Logical Flow: Interpreting Apoptosis Assay Results

Caption: Logic for classifying cell populations based on Annexin V and PI staining.

References

- 1. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M4205 (this compound) Is a Highly Selective and Potent Inhibitor of Relevant Oncogenic Driver and Resistance Variants of KIT in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Idrx-42 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals